

Application of DECR1 Antibodies in Immunohistochemistry

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Compound of Interest

Compound Name: *Defr1*

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Application Notes

Introduction

DECR1 (2,4-dienoyl-CoA reductase 1), also known as SDR18C1, is a mitochondrial enzyme essential for the beta-oxidation of polyunsaturated fatty acids.[1] Emerging research has highlighted its significant role in cancer metabolism, particularly in prostate cancer.[2][3][4] Studies have demonstrated that DECR1 is robustly overexpressed in prostate cancer tissues compared to benign prostate tissues.[2][3] This upregulation is associated with shorter relapse-free survival rates, making DECR1 a potential therapeutic target and biomarker.[2][3] Immunohistochemistry (IHC) is a critical technique to investigate the in-situ expression and localization of DECR1 in tissues, providing valuable insights for both basic research and clinical drug development.

DECR1 Function and Cellular Localization

DECR1 is a rate-limiting enzyme in the mitochondrial β -oxidation of polyunsaturated fatty acids.[2][3] It catalyzes the reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA.[1] By regulating fatty acid oxidation, DECR1 helps protect prostate tumor cells from ferroptosis, a form of iron-dependent programmed cell death.[5] Immunocytochemistry studies have confirmed the localization of DECR1 to the mitochondria.[3][4] In the context of prostate cancer, DECR1 expression has been shown to be negatively regulated by the androgen receptor (AR).[3]

Antibody Selection and Validation

A variety of polyclonal and monoclonal antibodies against human DECR1 are commercially available. The choice of antibody is critical for successful and reproducible IHC staining. It is imperative to select antibodies that have been validated for use in immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tissues. Researchers should carefully review the manufacturer's datasheet for validation data and recommended dilutions.

Quantitative Data Summary

The following tables summarize key information regarding commercially available DECR1 antibodies and a qualitative summary of DECR1 expression in human tissues, which can be used as a basis for quantitative analysis.

Table 1: Commercially Available DECR1 Antibodies for Immunohistochemistry

Antibody Name/ID	Host Species	Clonality	Recommended Dilution (IHC)	Manufacturer
Anti-DECR1 (HPA023160)	Rabbit	Polyclonal	1:20 - 1:50	Sigma-Aldrich[6] [7]
Anti-DECR1 (HPA023162)	Rabbit	Polyclonal	1:1000 - 1:2500	Sigma-Aldrich
DECR1 Antibody (G-10)	Mouse	Monoclonal	Not specified	Santa Cruz Biotechnology[8]
DECR1 Polyclonal Antibody (E-AB-16382)	Rabbit	Polyclonal	1:25 - 1:100	Elabscience[1]

Table 2: Summary of DECR1 Protein Expression in Human Tissues (Qualitative)

Tissue	Condition	DECOR1 Expression Level	Reference
Prostate	Malignant	Significantly Higher	[2] [3]
Prostate	Benign	Lower	[2] [3]
Heart	Cardiomyocytes	High	[9]
Cervical Cancer	Malignant	Positive Staining	[1]
Endometrial Carcinoma	Malignant	Positive Staining	[1]
Colon Cancer	Malignant	Positive Staining	[1]

Experimental Protocols

Immunohistochemistry Protocol for DECOR1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the immunohistochemical staining of DECOR1. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific antibodies and tissue types.

1. Deparaffinization and Rehydration

- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
- Rinse slides in distilled water.

2. Antigen Retrieval

- Immerse slides in a heat-induced epitope retrieval (HIER) solution, such as citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or EDTA buffer (1mM EDTA, 0.05% Tween 20, pH 8.0).[\[10\]](#)

- Heat the slides in the retrieval solution using a microwave, pressure cooker, or water bath. A typical protocol involves heating to 95-100°C for 20-30 minutes.[\[10\]](#)
- Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.
- Rinse slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween 20).

3. Peroxidase and Protein Blocking

- Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse with wash buffer.
- Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[\[11\]](#)

4. Primary Antibody Incubation

- Dilute the primary anti-DECR1 antibody to its optimal concentration in an antibody diluent.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[11\]](#)

5. Detection System

- Rinse slides with wash buffer (3 changes, 5 minutes each).
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with wash buffer.

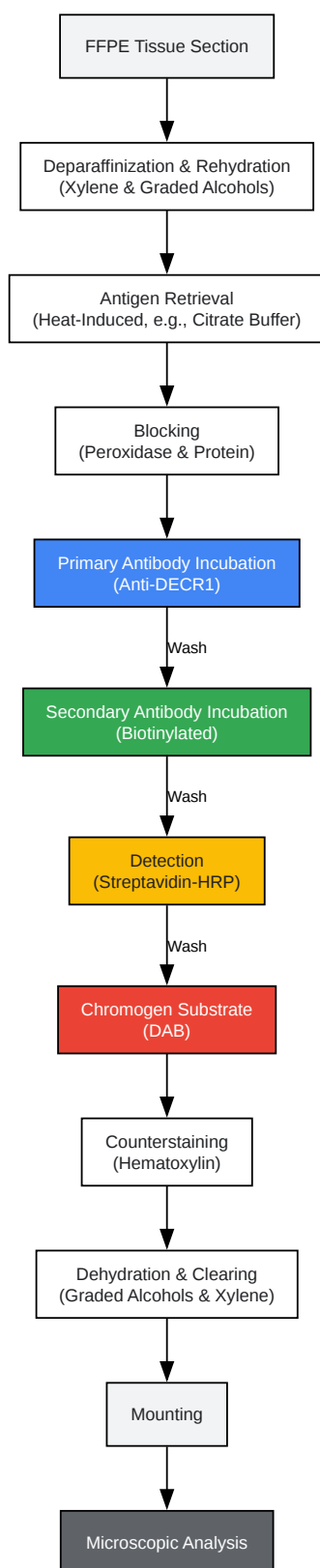
6. Chromogen and Counterstaining

- Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired brown staining intensity is reached (typically 1-10 minutes).[\[11\]](#)
- Wash slides with distilled water to stop the reaction.
- Counterstain with hematoxylin for 30-60 seconds to stain the cell nuclei.
- "Blue" the hematoxylin by rinsing in running tap water or a bluing reagent.

7. Dehydration and Mounting

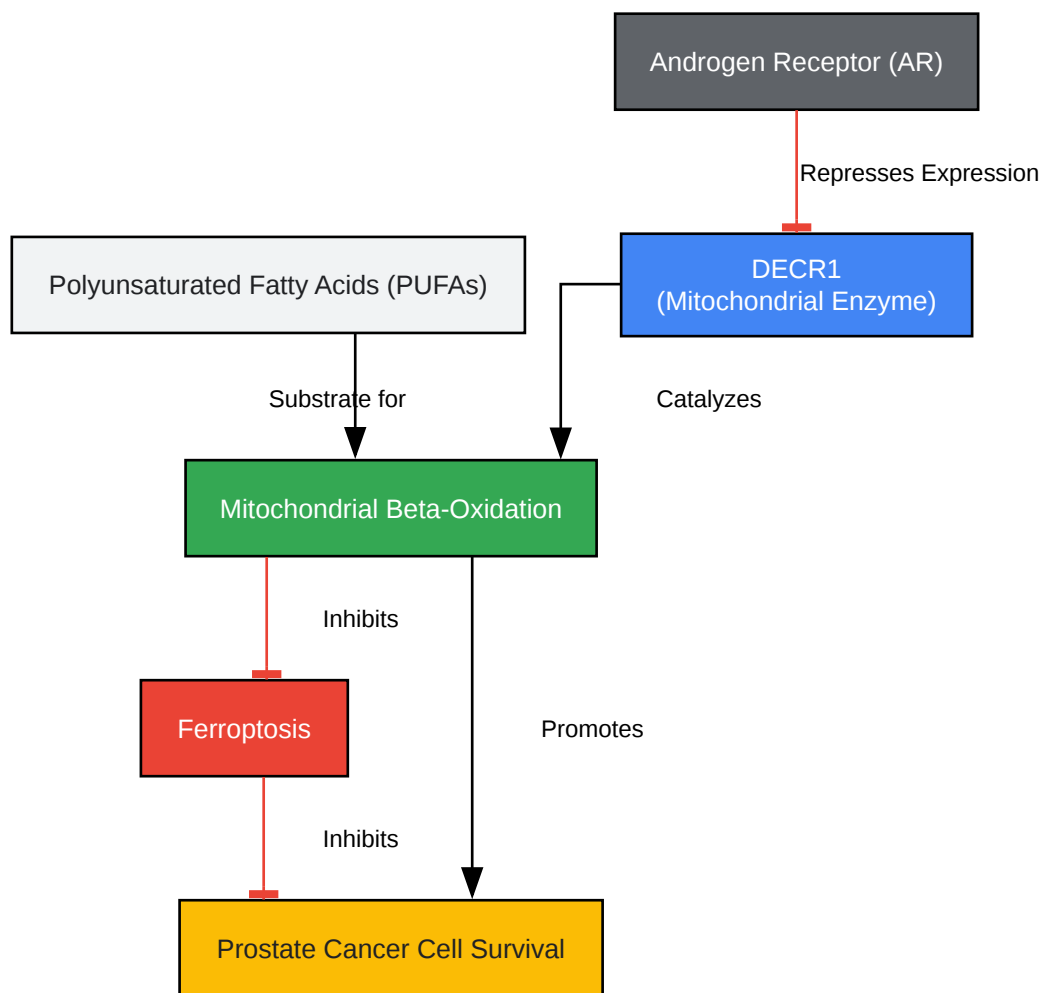
- Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).
- Clear in xylene (2 changes, 5 minutes each).
- Mount the coverslip using a permanent mounting medium.

Visualizations



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Caption: General workflow for immunohistochemical staining of DECR1.



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Caption: Simplified schematic of DECR1's role in prostate cancer cell survival.

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